molecular formula C22H25N7O B4374770 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B4374770
M. Wt: 403.5 g/mol
InChI Key: HZZFDLOKOLFFFJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide is a synthetic organic compound It is characterized by the presence of a 4-methylphenyl group and a tetramethyl-terpyrazolyl moiety attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Terpyrazolyl Moiety: This step involves the synthesis of the terpyrazolyl core, which can be achieved through cyclization reactions of appropriate precursors.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via electrophilic aromatic substitution or coupling reactions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through amidation reactions using acetic anhydride or other acylating agents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’5’,4’‘-terpyrazol-1’-yl)acetamide: can be compared with other acetamide derivatives or terpyrazolyl compounds.

    N-(4-methylphenyl)acetamide: A simpler analog with potential differences in reactivity and applications.

    2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’5’,4’‘-terpyrazol-1’-yl)acetamide: Lacks the 4-methylphenyl group, which may affect its properties.

Uniqueness

The uniqueness of N-(4-methylphenyl)-2-(1,1’‘,5,5’‘-tetramethyl-1H,1’H,1’‘H-4,3’:5’,4’‘-terpyrazol-1’-yl)acetamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O/c1-14-6-8-17(9-7-14)25-22(30)13-29-21(19-12-24-28(5)16(19)3)10-20(26-29)18-11-23-27(4)15(18)2/h6-12H,13H2,1-5H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFDLOKOLFFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C3=C(N(N=C3)C)C)C4=C(N(N=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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